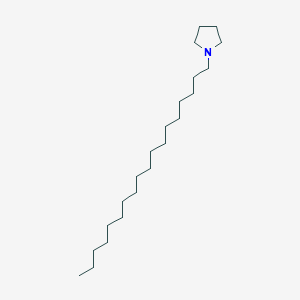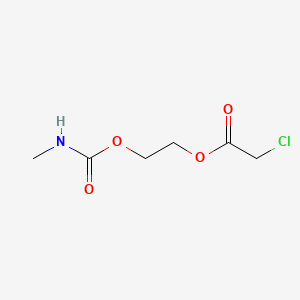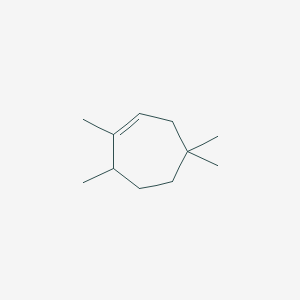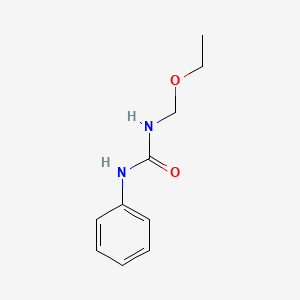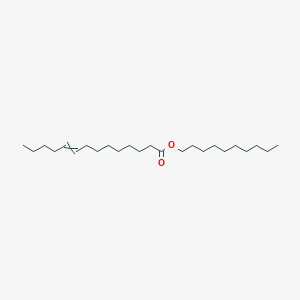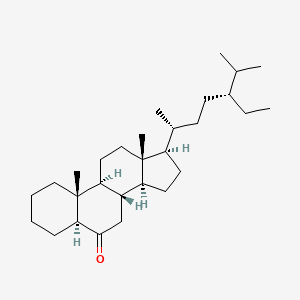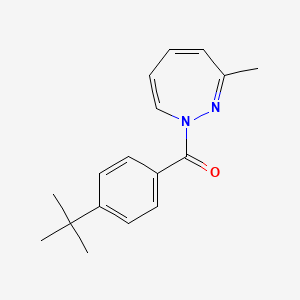![molecular formula C10H11N3O4 B14342255 2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid CAS No. 92530-70-6](/img/structure/B14342255.png)
2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid is a complex organic compound that features a pyridine ring and a hydrazine moiety
Vorbereitungsmethoden
The synthesis of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid typically involves the reaction of pyridine-4-carbaldehyde with hydrazine derivatives. One common method includes the condensation of pyridine-4-carbaldehyde with hydrazine hydrate, followed by the addition of diacetic acid. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Analyse Chemischer Reaktionen
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid include:
2,2’-{2-[(Pyridin-2-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: This compound has a similar structure but with the pyridine ring at a different position.
2,2’-{2-[(Pyridin-3-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: Another isomer with the pyridine ring at the 3-position.
1,2-Di(pyridin-4-yl)diazene: A related compound with a diazene linkage instead of a hydrazine moiety.
These compounds share similar chemical properties but differ in their reactivity and biological activities, making 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid unique in its applications and effects.
Eigenschaften
CAS-Nummer |
92530-70-6 |
|---|---|
Molekularformel |
C10H11N3O4 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
2-[carboxymethyl-(pyridin-4-ylmethylideneamino)amino]acetic acid |
InChI |
InChI=1S/C10H11N3O4/c14-9(15)6-13(7-10(16)17)12-5-8-1-3-11-4-2-8/h1-5H,6-7H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
FMGVJLHGTHPBFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C=NN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


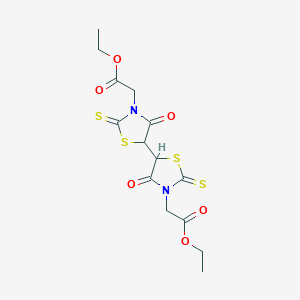
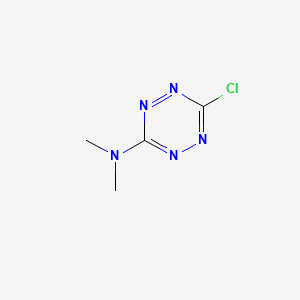

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
